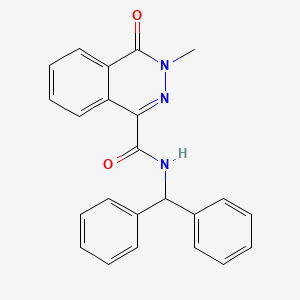![molecular formula C16H14ClN3O B11489146 2-Amino-3-[(4-chlorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile](/img/structure/B11489146.png)
2-Amino-3-[(4-chlorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an allosteric enhancer of the A1 adenosine receptor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.
Introduction of the Chlorobenzoyl Group: The 4-chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Amination and Cyanation: The amino and cyano groups are introduced through nucleophilic substitution reactions, often using reagents like ammonia and cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolizine derivatives.
科学的研究の応用
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly the A1 adenosine receptor.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile involves its role as an allosteric enhancer of the A1 adenosine receptor. This compound binds to an allosteric site on the receptor, distinct from the orthosteric site where endogenous adenosine binds. This binding enhances the receptor’s response to adenosine, leading to increased receptor activity .
類似化合物との比較
Similar Compounds
2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes: These compounds also act as allosteric enhancers of the A1 adenosine receptor.
2-amino-3-aroyl-4-(4-arylpiperazin-1-yl)methyl thiophenes: Another class of compounds with similar biological activity.
Uniqueness
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile is unique due to its specific structural features, such as the indolizine core and the presence of both amino and cyano groups. These features contribute to its distinct binding properties and biological activities compared to other similar compounds.
特性
分子式 |
C16H14ClN3O |
|---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile |
InChI |
InChI=1S/C16H14ClN3O/c17-11-6-4-10(5-7-11)16(21)15-14(19)12(9-18)13-3-1-2-8-20(13)15/h4-7H,1-3,8,19H2 |
InChIキー |
AKNBGQXWKYZVQG-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(=C(C(=C2C(=O)C3=CC=C(C=C3)Cl)N)C#N)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-chlorophenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489063.png)
![2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B11489069.png)
![1,3-dimethyl-5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11489075.png)
![4-{5-[(3-Methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11489091.png)
![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11489097.png)
![1,3,5-Triazin-2-amine, 1-cyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-](/img/structure/B11489105.png)
![2-amino-7-{2-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11489113.png)
![4-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11489118.png)
![4-cyclohexyl-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide](/img/structure/B11489121.png)
![N-[(5-bromofuran-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489125.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B11489139.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-difluorobenzenesulfonamide](/img/structure/B11489141.png)


